Differential Physicochemical Profile: Predicted logP of the N1-Benzyl Derivative vs. the Dimethylaminopropyl Analog (INI-43)
The predicted logP of the N1-benzyl derivative, computed via the XLogP3 algorithm, is approximately 4.0, consistent with its non-ionizable, lipophilic benzyl substituent . In contrast, the dimethylaminopropyl analog (INI-43, CAS 881046-01-1) has a substantially lower predicted logP of approximately 2.8–3.0 due to the presence of a basic tertiary amine that is partially ionized at physiological pH . This ~1–1.2 log unit difference in predicted lipophilicity translates to an estimated 10- to 15-fold difference in octanol-water partition coefficient, which has direct implications for passive membrane permeability, protein binding, and assay compatibility in cell-free vs. cell-based screening formats.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.0 (non-ionizable benzyl substituent) |
| Comparator Or Baseline | INI-43 (dimethylaminopropyl analog): XLogP3 ≈ 2.8–3.0 (basic amine, partially ionized at pH 7.4) |
| Quantified Difference | ΔXLogP3 ≈ 1.0–1.2 log units; estimated 10–15× difference in partition coefficient |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem computed property); compared under neutral species assumption for the benzyl analog vs. free-base form for INI-43 |
Why This Matters
A 1-log-unit difference in predicted logP can shift a compound across critical drug-likeness thresholds (Lipinski Rule of Five), directly affecting bioavailability predictions and justifying distinct formulation strategies or assay conditions for each analog.
- [1] PubChem. 3-(1H-Benzimidazol-2-yl)-1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine. CID 4904774. Computed Properties: XLogP3 = 4.0. https://pubchem.ncbi.nlm.nih.gov/compound/4904774 (accessed 2026-04-30). View Source
